molecular formula C8H5ClFNO B13193585 2-(Chloromethoxy)-6-fluorobenzonitrile

2-(Chloromethoxy)-6-fluorobenzonitrile

Cat. No.: B13193585
M. Wt: 185.58 g/mol
InChI Key: DJZNDJKHVMVHJM-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-6-fluorobenzonitrile is an organic compound characterized by the presence of a chloromethoxy group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-6-fluorobenzonitrile typically involves the chloromethylation of 6-fluorobenzonitrile. One common method includes the reaction of 6-fluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 2-(chloromethoxy)-6-fluorobenzaldehyde or 2-(chloromethoxy)-6-fluorobenzoic acid.

    Reduction: Formation of 2-(chloromethoxy)-6-fluorobenzylamine.

Scientific Research Applications

2-(Chloromethoxy)-6-fluorobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel polymers and materials with specific properties.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-6-fluorobenzonitrile involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The nitrile group can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethoxy)-4-fluorobenzonitrile
  • 2-(Chloromethoxy)-6-chlorobenzonitrile
  • 2-(Methoxymethoxy)-6-fluorobenzonitrile

Uniqueness

2-(Chloromethoxy)-6-fluorobenzonitrile is unique due to the specific positioning of the chloromethoxy and fluorine groups on the benzonitrile core. This unique arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and altered electronic characteristics, making it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-(chloromethoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2

InChI Key

DJZNDJKHVMVHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCCl

Origin of Product

United States

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